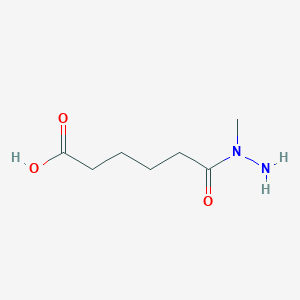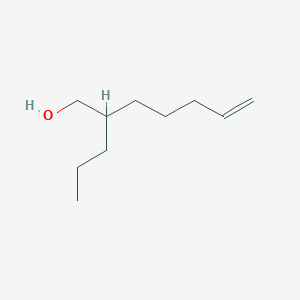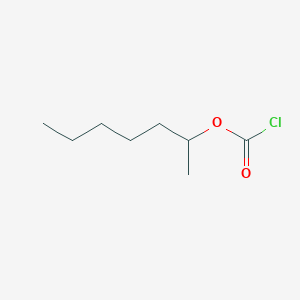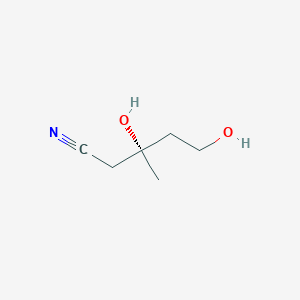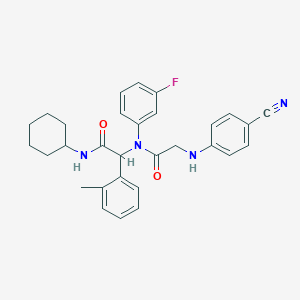
アデホビルジピボキシル二量体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adefovir dipivoxil dimer is a prodrug of adefovir, an acyclic nucleotide analog with potent antiviral properties. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infections. The dimer form enhances the drug’s stability and bioavailability, making it more effective in clinical applications .
科学的研究の応用
Adefovir dipivoxil dimer has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with biological molecules.
Biology: Investigated for its effects on viral replication and its potential use in gene therapy.
Medicine: Primarily used in the treatment of chronic hepatitis B virus infections. .
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.
作用機序
Target of Action
Adefovir Dipivoxil Dimer primarily targets the Hepatitis B Virus (HBV) DNA polymerase . This enzyme is crucial for the replication of the HBV genome .
Mode of Action
Adefovir Dipivoxil Dimer is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It works by blocking the reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body . It is ineffective against HIV-1 .
Biochemical Pathways
Adefovir Dipivoxil Dimer inhibits the reverse transcriptase activity of the HBV DNA polymerase, a critical enzyme for the replication of the HBV genome . This inhibition disrupts the replication machinery of the virus, thereby preventing the virus from multiplying .
Pharmacokinetics
Adefovir Dipivoxil Dimer is a prodrug, which means it is converted into its active form in the body . It has been found that alterations in liver esterase activity and renal function directly impact Adefovir Dipivoxil exposure . Drugs affecting liver enzymes or renal function significantly influence the metabolism and excretion of Adefovir Dipivoxil .
Result of Action
The inhibition of the HBV DNA polymerase by Adefovir Dipivoxil Dimer leads to a reduction in the viral load in the body . This results in the alleviation of the symptoms of chronic hepatitis B .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Adefovir Dipivoxil Dimer . For instance, Nonsteroidal anti-inflammatory drugs (NSAIDs), histamine H2 receptor antagonists, aminoglycoside antibiotics, and cytochrome P450 enzyme inducers/inhibitors can affect the metabolism and elimination of Adefovir Dipivoxil . Therefore, it is crucial to monitor potential interactions to optimize the safety and efficacy of Adefovir Dipivoxil therapy for chronic HBV patients .
準備方法
Synthetic Routes and Reaction Conditions: Adefovir dipivoxil dimer is synthesized by replacing the ribose phosphate group of adefovir with an isopolar phosphonomethyl ether functionality. This modification neutralizes the negative charge of the drug, making it lipid-soluble and capable of diffusing across cell membranes .
Industrial Production Methods: The industrial production of adefovir dipivoxil dimer involves a series of chemical reactions, including esterification and crystallization. The process typically includes the use of coformers like saccharin to enhance the dissolution and stability of the compound .
化学反応の分析
Types of Reactions: Adefovir dipivoxil dimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions include various derivatives of adefovir dipivoxil, which can be further modified for specific therapeutic applications .
類似化合物との比較
Tenofovir disoproxil fumarate: Another nucleotide analog used in the treatment of HBV and HIV infections.
Lamivudine: A nucleoside analog used in the treatment of HBV and HIV infections.
Entecavir: A nucleoside analog with potent activity against HBV.
Uniqueness: Adefovir dipivoxil dimer is unique due to its enhanced stability and bioavailability compared to other similar compounds. Its ability to efficiently cross biological barriers and reach targeted cells makes it a valuable therapeutic agent in the treatment of chronic hepatitis B virus infections .
特性
CAS番号 |
323201-05-4 |
|---|---|
分子式 |
C₄₁H₆₄N₁₀O₁₆P₂ |
分子量 |
1014.95 |
同義語 |
Adefovir Dipivoxil Impurity B; 2,2-Dimethyl-propanoic Acid Methylenebis[imino-9H-purine-6,9-diyl-2,1-ethanediyloxymethylenephosphinylidynebis(oxymethylene)] Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



